(+/-)-ortho-Cotinine Perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Perchlorate salts are typically manufactured through the process of electrolysis, which involves oxidizing aqueous solutions of corresponding chlorates . They can also be produced by reacting perchloric acid with bases, such as ammonium hydroxide or sodium hydroxide .Molecular Structure Analysis

A perchlorate is a chemical compound containing the perchlorate ion, ClO4−, the conjugate base of perchloric acid . As counterions, there can be metal cations, quaternary ammonium cations or other ions .Chemical Reactions Analysis

Perchlorate is a strong oxidizing agent, but it is nonlabile, meaning it is very slow to react . It is known to inhibit iodine uptake by thyroid cells, which disturbs the metabolism of thyroid hormones .Physical And Chemical Properties Analysis

Perchlorate is a negatively charged molecule made of one chlorine atom and four oxygen atoms . It is highly soluble in water .Mechanism of Action

Target of Action

The primary target of (+/-)-ortho-Cotinine Perchlorate is the thyroid gland , specifically the sodium-iodide symporter (NIS) . The NIS is responsible for the uptake of iodide, which is a crucial step in the production of thyroid hormones .

Mode of Action

(+/-)-ortho-Cotinine Perchlorate acts as an ionic inhibitor that antagonizes iodine transport into thyrocytes, thereby hampering thyroid hormone synthesis . Due to its similarity in ionic size and charge to iodide, perchlorate inhibits the NIS without being translocated into the thyroid follicular cell .

Biochemical Pathways

The inhibition of iodide uptake by (+/-)-ortho-Cotinine Perchlorate affects the thyroid hormone synthesis pathway . This disruption can lead to a decrease in the production of thyroid hormones, which play crucial roles in growth, metabolism, and development .

Pharmacokinetics (ADME Properties)

They are also known to be very persistent in the environment and are slowly degraded .

Result of Action

The molecular and cellular effects of (+/-)-ortho-Cotinine Perchlorate’s action primarily involve the disruption of thyroid function. By inhibiting iodide uptake, perchlorate can lead to a decrease in the production of thyroid hormones . This can potentially lead to hypothyroidism and other thyroid-related disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+/-)-ortho-Cotinine Perchlorate. For instance, areas with high nitrate and nitrite concentrations in water and soil can negatively affect its function . Furthermore, exposure to endocrine-disrupting chemicals, including perchlorate, can alter thyroid function in various ways .

Safety and Hazards

Future Directions

properties

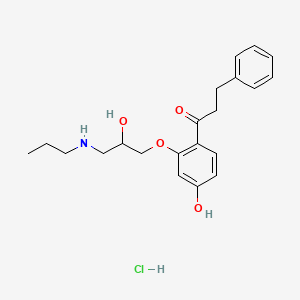

IUPAC Name |

1-methyl-5-pyridin-2-ylpyrrolidin-2-one;perchloric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClHO4/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8;2-1(3,4)5/h2-4,7,9H,5-6H2,1H3;(H,2,3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFBHODDUTYMIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CC=CC=N2.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

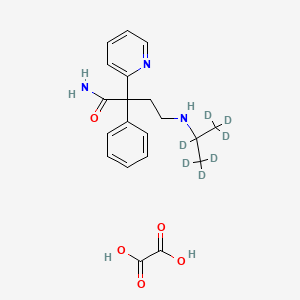

Molecular Weight |

276.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-ortho-Cotinine Perchlorate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

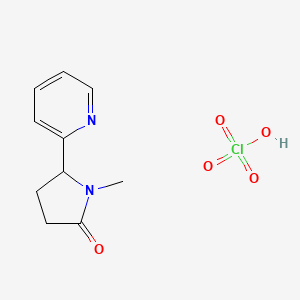

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)